RHI002-Me

hRNaseH2 Selectivity Aicardi-Goutières syndrome

RHI002-Me (CAS 314261-66-0) is a methylated derivative of the selective hRNaseH2 inhibitor RHI002, supplied as ≥98% pure solid or 10 mM DMSO solution. Its unique selectivity profile (IC50 ~16 μM vs hRNaseH2; no activity against HIV-1 RNase H, E. coli RNase H, or human RNase H1) enables precise dissection of hRNaseH2-specific pathways in AGS, oncology, and HIV research. Choose RHI002-Me to ensure reproducible, target-specific data in your cellular and biochemical assays.

Molecular Formula C18H19N3O2S2
Molecular Weight 373.5 g/mol
Cat. No. B1680589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRHI002-Me
SynonymsRHI002-Me;  RHI-002-Me;  RHI 002-Me.
Molecular FormulaC18H19N3O2S2
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NCC4=CC=CO4
InChIInChI=1S/C18H19N3O2S2/c1-11-20-17(24-10-15(22)19-9-12-5-4-8-23-12)16-13-6-2-3-7-14(13)25-18(16)21-11/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,19,22)
InChIKeyXVDMGXNXMPYLQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RHI002-Me hRNaseH2 Inhibitor Baseline and Procurement Specifications


RHI002-Me (CAS 314261-66-0) is a methylated derivative of RHI002, a small-molecule selective inhibitor of human ribonuclease H2 (hRNaseH2) [1]. Its IUPAC name is N-(furan-2-ylmethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide, with a molecular formula of C18H19N3O2S2 and a molecular weight of 373.49 g/mol . The compound is supplied as a solid or as a 10 mM ready-to-use solution in DMSO, with reported purity of 98.51% .

Why RHI002-Me Cannot Be Substituted with Generic RNase H2 Inhibitors or the Parent Compound


While hRNaseH2 is a validated target in Aicardi-Goutières syndrome research and oncology, not all hRNaseH2 inhibitors possess the same selectivity profile or biological effect. The parent compound RHI002 exhibited selective inhibition of human RNaseH2 (IC50 = 16 μM) with no detectable activity against HIV-1 RNase H, E. coli RNase H, or human RNase H1, distinguishing it from the pan-inhibitor RHI001 [1]. RHI002-Me, as a methylated derivative, is chemically distinct from RHI002 and may exhibit altered physicochemical properties (e.g., solubility, permeability, metabolic stability) that are critical for specific experimental designs . Generic substitution with a different hRNaseH2 inhibitor, or with RHI002 itself, therefore risks confounding experimental outcomes due to differences in target engagement, off-target profile, or compound handling characteristics.

RHI002-Me Quantitative Differentiation Evidence: Head-to-Head and Class Data


Selectivity Profile for hRNaseH2 Over Other RNase H Family Members (Class-Level Inference from RHI002)

The parent compound RHI002 demonstrated selective inhibition of human RNase H2 with an IC50 of 16 μM, while showing no detectable inhibition of HIV-1 RNase H, E. coli RNase H, or human RNase H1 [1]. In contrast, the structurally related compound RHI001 acted as a pan-inhibitor, inhibiting HIV-1 RNase H (IC50 = 28.5 μM), E. coli RNase H (IC50 = 7.9 μM), and human RNase H1 (IC50 = 31.7 μM) in addition to hRNaseH2 (IC50 = 6.8 μM) [1].

hRNaseH2 Selectivity Aicardi-Goutières syndrome

Purity Specification for RHI002-Me (Direct Vendor Data)

RHI002-Me is supplied with a certified purity of 98.51% as determined by HPLC analysis . This level of purity is critical for minimizing batch-to-batch variability and ensuring reproducible biological activity in sensitive biochemical and cellular assays.

Purity QC Reproducibility

Structural Distinction as a Methylated Derivative (Direct Structural Evidence)

RHI002-Me is a methylated derivative of RHI002, characterized by the presence of a methyl group at the 2-position of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core . This structural modification differentiates it from the parent compound RHI002 and may influence key physicochemical properties such as lipophilicity, metabolic stability, and target binding kinetics.

Structure-Activity Relationship Methylation Derivative

RHI002-Me hRNaseH2 Inhibitor: Validated Research and Industrial Application Scenarios


Investigating hRNaseH2 Function in Aicardi-Goutières Syndrome (AGS) Models

RHI002-Me, as a derivative of the selective hRNaseH2 inhibitor RHI002, can be employed in cellular and biochemical studies to probe the role of hRNaseH2 in AGS pathophysiology. RHI002 exhibited an IC50 of 16 μM against hRNaseH2 with no activity against other RNase H isoforms [1]. This selectivity is crucial for dissecting hRNaseH2-specific contributions to genome instability and innate immune signaling pathways implicated in AGS.

Target Validation and Mechanism-of-Action Studies in Oncology

Given the proposed role of hRNaseH2 in maintaining genome stability and its potential as an anticancer drug target [1], RHI002-Me can be utilized to assess the functional consequences of hRNaseH2 inhibition in cancer cell lines. The compound's reported purity of 98.51% supports reproducible dose-response studies to evaluate effects on DNA replication fidelity, cell cycle progression, and sensitivity to genotoxic agents.

Chemical Probe for hRNaseH2-Dependent HIV-1 Replication Studies

hRNaseH2 has been shown to be essential for HIV-1 replication [1]. RHI002-Me, as a selective inhibitor of this host factor, can be used to investigate the precise step at which hRNaseH2 activity is required during the viral life cycle. The selectivity profile of the parent compound ensures minimal off-target effects on viral RNase H or other host RNase H enzymes, enabling clean interpretation of results.

Technical Documentation Hub

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